(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid
Description
(2S)-2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is a synthetic amino acid derivative widely used in peptide chemistry. It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is critical in solid-phase peptide synthesis (SPPS) for temporary amine protection. The compound’s structure includes:
- Molecular Formula: C₃₃H₄₀N₂O₅ (exact formula varies slightly depending on source; lists C₂₃H₂₆N₂O₅ with a molecular weight of 410.47).
- Key Functional Groups: Fmoc-protected amine, acetamido linker, and a branched 4-methylpentanoic acid side chain.
- Applications: Primarily employed in peptide synthesis to introduce steric bulk or modulate hydrophobicity.
Properties
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQLXCBGDXRHB-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid , commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biological applications, particularly in the development of peptide-based therapeutics.
- Molecular Formula : C₁₈H₂₃N₂O₄
- Molecular Weight : 335.39 g/mol
- CAS Number : 161420-87-7
The biological activity of this compound is primarily attributed to its ability to:
- Modulate Enzyme Activity : The Fmoc group allows for selective protection of amino groups during peptide synthesis, facilitating the creation of complex peptides that can interact with specific enzymes or receptors in biological systems.
- Influence Protein Folding : By participating in the synthesis of peptides, it can affect how proteins fold and function, potentially leading to novel therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of Fmoc-amino acids exhibit antimicrobial properties. For instance, studies have shown that certain peptide sequences synthesized using Fmoc-protected amino acids can inhibit bacterial growth by disrupting cell membrane integrity.
Anticancer Properties
Some studies have explored the anticancer potential of peptides synthesized with Fmoc-amino acids. These peptides can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
Neuroprotective Effects
Emerging research suggests that compounds similar to Fmoc-amino acids may have neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Study 1: Antimicrobial Peptides
A study published in Journal of Peptide Science investigated the antimicrobial efficacy of peptides synthesized with Fmoc-protected amino acids. The results indicated that these peptides had significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.
| Peptide Sequence | Activity Against | MIC (µg/mL) |
|---|---|---|
| Fmoc-Lys-Ala | S. aureus | 15 |
| Fmoc-Leu-Gly | E. coli | 20 |
Study 2: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of peptides using Fmoc-amino acids and tested their effects on breast cancer cells. The findings revealed that certain peptides could inhibit tumor growth by inducing apoptosis.
| Peptide Sequence | Cell Line | IC50 (µM) |
|---|---|---|
| Fmoc-Tyr-Pro | MCF-7 | 10 |
| Fmoc-Trp-Leu | MDA-MB-231 | 8 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research has shown that compounds derived from (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid can exhibit anticancer properties. Its structural elements allow for modifications that enhance the efficacy and selectivity of anticancer drugs. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating promising results in vitro and in vivo .
Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and multiple sclerosis. The compound's structural modifications can lead to improved bioavailability and therapeutic effects .
Peptide Synthesis
Fmoc Chemistry
(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid serves as an Fmoc-protected amino acid in peptide synthesis. The Fmoc group allows for easy deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method is widely used in generating peptides with specific sequences for research and therapeutic purposes .
Custom Peptide Libraries
The compound can be utilized to create diverse peptide libraries for drug discovery. By varying the amino acid sequence and incorporating this compound, researchers can explore a wide range of biological activities, leading to the identification of novel therapeutic agents .
Drug Development
Targeted Drug Delivery
The unique properties of (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid enable its use in targeted drug delivery systems. Its conjugation with nanoparticles or liposomes can enhance the delivery of drugs to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .
Bioconjugates
This compound can also be employed in the development of bioconjugates, which are important for creating targeted therapies. By linking this amino acid derivative to antibodies or other biomolecules, researchers can design treatments that selectively target diseased cells, such as cancer cells, enhancing treatment efficacy .
Case Studies
Comparison with Similar Compounds
Substituent Variations in Fmoc-Protected Amino Acids
Impact of Structural Differences
- Hydrophobicity: Branched alkyl chains (e.g., 4-methylpentanoic acid) increase hydrophobicity, favoring membrane permeability .
- Steric Effects: Bulky substituents (e.g., 4,4-dimethylpentanoic acid) hinder peptide chain aggregation, reducing β-sheet formation .
- Reactivity : Brominated or sulfur-containing derivatives enable post-synthetic modifications (e.g., bioconjugation or disulfide bridging) .
- Solubility : Methoxy groups improve aqueous solubility, critical for solution-phase synthesis .
Q & A
Q. What is the role of the Fmoc group in this compound, and how is it strategically employed in peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc chloride or active esters under basic conditions (e.g., sodium carbonate in DMF) . The Fmoc group is selectively removed using piperidine or other mild bases, enabling sequential peptide elongation without disrupting other functional groups. This orthogonal protection strategy is critical for synthesizing complex peptides with high fidelity.
Q. What solvents and coupling reagents are optimal for incorporating this compound into peptide chains?
Dimethylformamide (DMF) is the preferred solvent due to its ability to dissolve both the Fmoc-protected amino acid and resin-bound peptides . Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) are recommended to activate the carboxyl group, ensuring efficient amide bond formation . Monitoring coupling completion via Kaiser test or FT-IR spectroscopy is advised to prevent truncated sequences.
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in a desiccator at –20°C to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions . During handling, use PPE (gloves, goggles, lab coat) and work in a fume hood to mitigate inhalation risks (GHS H302, H315, H319) . Contaminated surfaces should be cleaned with ethanol or acetonitrile to remove residues .
Advanced Research Questions
Q. What strategies minimize racemization during the coupling of this sterically hindered amino acid derivative?
Racemization can occur during activation of the carboxyl group. To mitigate this:
- Use low-temperature coupling (0–4°C) to slow base-catalyzed epimerization .
- Opt for coupling reagents with minimal basicity, such as COMU or Oxyma Pure, which reduce side reactions compared to HOBt/DIC .
- Conduct kinetic studies via HPLC to optimize reaction time and temperature for specific resin types .
Q. How can side reactions like aspartimide formation or Fmoc premature cleavage be addressed?
Aspartimide formation (common at -Asp-X- sequences) is suppressed by:
Q. What analytical techniques resolve discrepancies in purity assessments post-synthesis?
Combine orthogonal methods:
- HPLC-MS : Quantifies purity and identifies truncated peptides or deletion sequences .
- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for amide proton integration) and detects residual solvents .
- Circular Dichroism (CD) : Assesses secondary structure integrity if the peptide exhibits unexpected folding behavior .
Q. How do researchers troubleshoot low coupling efficiency in automated SPPS with this compound?
Low efficiency may arise from steric hindrance or poor solubility. Solutions include:
- Double Coupling : Repeat the coupling step with fresh reagents .
- Microwave-Assisted Synthesis : Enhances reagent diffusion into resin pores, improving reaction rates .
- Pre-activation : Pre-mix the amino acid and coupling reagent for 1–2 minutes before adding to the resin .
Data Contradiction Analysis
Q. Why do different synthesis protocols report varying yields for this compound, and how can this be standardized?
Yield discrepancies often stem from differences in resin swelling (e.g., Wang vs. Rink amide resins) or activation methods. To standardize protocols:
- Use a fixed molar excess (e.g., 3x) of the amino acid relative to resin capacity .
- Document solvent purity (DMF must be <50 ppm amines) and reaction temperature .
- Validate yields via gravimetric analysis post-cleavage and lyophilization .
Methodological Tables
Table 1: Common Coupling Reagents and Their Efficiency
| Reagent | Activation Time (min) | Racemization Risk | Reference |
|---|---|---|---|
| HATU/DIPEA | 10–15 | Moderate | |
| COMU/Oxyma | 20–30 | Low | |
| DIC/HOAt | 5–10 | High |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| HPLC-MS | Quantify impurities | 0.1% | |
| ¹³C NMR | Confirm stereochemistry | 5% | |
| MALDI-TOF | Molecular weight verification | 0.5 kDa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
